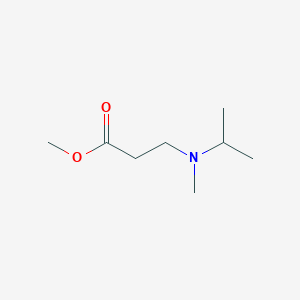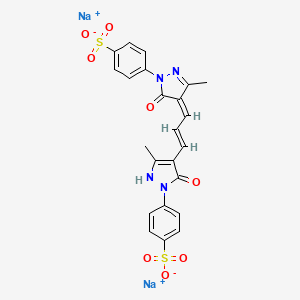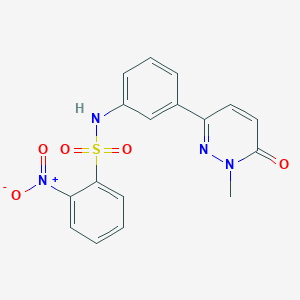
3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic molecule that appears to be designed for biological activity, potentially as an inhibitor or a ligand for a specific protein target. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves multi-step organic reactions, starting from basic building blocks like cyano acetamide and dithiane, followed by a series of condensation, hydrolysis, and substitution reactions. For instance, the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides involves condensation of 3-aminothiophene-2-carboxamide with various aldehydes and subsequent reactions with sodium azide and phosphoro dichloridates . Although the exact synthesis of 3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is not provided, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which is often modified with various substituents to enhance biological activity. The presence of substituents like ethoxy groups and a phenyl-imidazole linked via a thioether suggests that the compound may have been designed to interact with specific protein targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and possibly metal coordination due to the thioether group .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the presence of ethoxy groups may make the compound susceptible to nucleophilic substitution reactions, where the ethoxy groups could be replaced by other nucleophiles. The imidazole ring could engage in electrophilic substitution reactions, given the right conditions. The thioether linkage might be involved in oxidation-reduction reactions, potentially affecting the compound's activity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives like 3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide would be influenced by their molecular structure. The presence of diethoxy groups could increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The molecular weight, polarity, and presence of hydrogen bond donors and acceptors would also play a role in determining the compound's pharmacokinetic and pharmacodynamic properties. The exact properties would need to be determined experimentally .
Scientific Research Applications
Synthesis and Characterization
- The compound has been part of research focused on synthesizing novel heterocyclic compounds with potential pharmacological activities. For example, derivatives of similar structures have been synthesized and their structural properties studied, showing the relevance of such compounds in medicinal chemistry and drug design (Ünver et al., 2009).
Photophysical Properties
- Compounds with structures closely related to 3,4-diethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide have been studied for their photophysical properties. These studies include the synthesis of derivatives and an evaluation of their absorption, emission, quantum yields, and dipole moments in various solvents. Such research highlights the potential use of these compounds in photophysical applications (Padalkar et al., 2015).
Crystal Structure Analysis
- Investigations into the crystal structure of related compounds have been conducted, offering insights into their molecular geometry and intermolecular interactions. This information is crucial for understanding the physical and chemical properties of these compounds (Deng et al., 2010).
Anticancer Potential
- Some derivatives have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines. This suggests a potential therapeutic application of such compounds in cancer treatment (Ravinaik et al., 2021).
Mechanism of Action in Biological Systems
- Detailed studies have been carried out to understand the mechanisms of action of similar compounds in biological systems, such as their effects on specific cellular pathways, highlighting the complexity and potential of these compounds in biomedical research (Raffa et al., 2019).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which can impact their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment.
Future Directions
properties
IUPAC Name |
3,4-diethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-27-19-11-10-17(14-20(19)28-4-2)21(26)23-12-13-29-22-24-15-18(25-22)16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKHEQJSWVPXPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)
![3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2526202.png)



![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2526211.png)

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)
![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)


![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)